

"Fructo-oligosaccharide DP13" stability during food processing and storage

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Compound of Interest

Compound Name: Fructo-oligosaccharide DP13

Cat. No.: B12394323

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Fructo-oligosaccharide (FOS) DP13: Technical Support Center

Welcome to the technical support center for Fructo-oligosaccharide (FOS) with a Degree of Polymerization (DP) of 13. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of long-chain FOS during food processing and storage.

Note on DP13: Specific research singling out FOS with a precise degree of polymerization of 13 is limited. The information provided is based on the established principles governing the stability of long-chain FOS and inulin (DP \geq 10), which are directly applicable to FOS DP13. Generally, FOS with a higher degree of polymerization are more susceptible to hydrolysis under harsh conditions.[1][2]

Frequently Asked Questions (FAQs) General Stability

Q1: What are the primary factors that influence the stability of FOS DP13 during food processing and storage?

A1: The stability of FOS DP13 is primarily affected by three main factors:



- Temperature: Higher temperatures accelerate the rate of hydrolysis, leading to the breakdown of FOS chains.[3][4][5]
- pH: Acidic conditions (low pH) significantly promote the hydrolysis of the glycosidic bonds in FOS. Stability is much higher at neutral pH.[1][6][7]
- Time: The duration of exposure to high temperatures and/or acidic pH directly correlates with the extent of FOS degradation.

The food matrix itself can also play a role; for instance, some studies suggest that a complex matrix like juice may offer a protective effect compared to a simple buffer solution.[8][9]

Q2: How does the degree of polymerization (DP) generally affect FOS stability?

A2: Higher DP fructans, such as inulin (DP \geq 23), are often more susceptible to hydrolysis than short-chain FOS (sc-FOS) under the same processing conditions.[1] For example, one study noted that pentasaccharides (DP5) were more stable to heat treatment than trisaccharides (DP3).[2] Therefore, FOS DP13 is expected to be more prone to degradation in acidic and high-temperature environments compared to its shorter-chain counterparts.

Stability During Food Processing

Q3: How stable is FOS DP13 during common thermal processes like pasteurization?

A3: The stability during thermal processing is highly dependent on the pH of the food matrix. High-Temperature Short-Time (HTST) treatments are generally less destructive than longer pasteurization times.

- In acidic environments (pH < 4), significant degradation can occur. For example, in a pH 3
 medium, the residual inulin ratio dropped to just 12% after treatment at 100°C for 15
 minutes.[1]
- In less acidic to neutral environments (pH 4-7), FOS shows much greater stability. The same study found that over 96% of the inulin was retained under the same heating conditions (100°C, 15 min) in a pH 4-7 range.[1]



 HTST processing (e.g., 115°C for 15 seconds) has been shown to result in almost 100% stability of FOS, even in acidic products like pineapple nectar.[9]

Quantitative Data on FOS Stability During Thermal Processing

Food Matrix / Medium	рН	Temperature (°C)	Time	FOS Retention (%)
Buffer Solution	3.0	100	15 min	~12%[1]
Buffer Solution	4.0 - 7.0	100	15 min	>96%[1]
Pineapple Nectar	~3.5	115	15 sec (Flash)	~100%[9]
Berry Juice	N/A	90	30 sec	30-50%[9]
Bread (Baking)	N/A	165 - 195	30 min	10-50%[4]
Bread (Baking, Inner Part)	N/A	N/A	N/A	~91.5%[10]
Bread (Baking, Surface)	N/A	N/A	N/A	~64.3%[10]

Stability During Storage

Q4: What is the expected stability of FOS DP13 during long-term storage?

A4: Storage stability is also critically dependent on the pH of the product and the storage temperature. In acidic liquid products stored at room temperature, FOS can degrade significantly over time.

One study on commercially produced pineapple nectar enriched with FOS found that while the FOS was stable during processing, its concentration decreased to just 14% of the initial value after one year of storage at room temperature.[8][9][11] This suggests that for acidic, long-shelf-life products, a higher initial amount of FOS may be needed to meet label claims at the end of the shelf life.

Quantitative Data on FOS Stability During Storage



Product	рН	Storage Temperature	Storage Duration	FOS Retention (%)
Aseptically Packed Pineapple Nectar	~3.5	Room Temperature	12 Months	~14%[8][9][11]

Troubleshooting Guide

Issue 1: Significant loss of FOS DP13 detected after thermal processing of an acidic beverage.

- Possible Cause: Acid-catalyzed hydrolysis due to a combination of low pH and high temperature. The glycosidic bonds within the FOS chain are susceptible to cleavage under these conditions.
- Troubleshooting Steps:
 - Verify pH: Confirm the pH of your product before and after processing. A lower-thanexpected pH will accelerate degradation.
 - Optimize Processing: Switch to a High-Temperature Short-Time (HTST) process if possible. Studies show that flash pasteurization (e.g., 115°C for 15 seconds) can preserve nearly 100% of FOS, whereas longer pasteurization at lower temperatures (e.g., 90°C for 30 seconds) can cause significant loss.[9]
 - Matrix Adjustment: If feasible, slightly increasing the pH of the product can dramatically improve FOS stability. FOS is significantly more stable at pH values above 4.0.[1]

Issue 2: Analytical results for FOS content are inconsistent or lower than expected.

- Possible Cause: The choice of analytical method can significantly impact the quantification of FOS, especially in heat-treated samples.[3]
- Troubleshooting Steps:
 - Method Selection: Be aware of the limitations of your analytical method.



- Enzymatic Methods: Some commercial test kits use enzymes (like fructanase) to hydrolyze FOS into fructose and glucose for quantification.[12][13] However, thermal processing can create degradation products, such as di-D-fructose dianhydrides, whose glycosidic bonds may no longer be accessible to these enzymes, leading to an underestimation of the original FOS content.[3][4]
- Chromatographic Methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a robust method for separating and quantifying FOS of different chain lengths.[14] It can provide a more accurate picture of the FOS profile before and after processing.
- Extraction Protocol: Ensure your FOS extraction from the food matrix is complete.
 Fructans are generally water-soluble and can be extracted with hot water.[15]
- Sample Handling: Ensure samples are properly stored (e.g., frozen) before analysis to prevent any further degradation.

Experimental Protocols & Visualizations Protocol: General Method for Assessing FOS Stability

This protocol outlines a typical workflow for determining the stability of FOS DP13 in a food product.

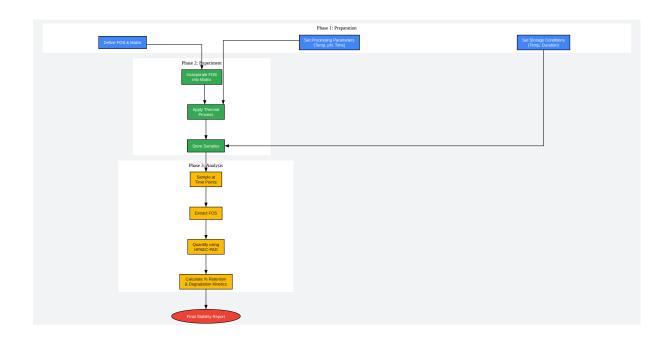
- Initial Characterization:
 - Quantify the initial concentration and DP profile of the FOS raw material using HPAEC-PAD.
 - Measure the pH of the food matrix.
- Processing:
 - Incorporate the FOS into the food product at a known concentration.
 - Subject the product to the desired processing conditions (e.g., pasteurization at 90°C for 5 minutes, HTST at 120°C for 15 seconds).



- · Collect samples immediately after processing.
- Storage Study (if applicable):
 - Store the processed product under controlled conditions (e.g., 25°C, 37°C).
 - Collect samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
- FOS Extraction:
 - Homogenize the food sample.
 - Extract FOS using hot deionized water (e.g., 80°C for 30 minutes) with continuous stirring.
 - Centrifuge the mixture and collect the supernatant. If necessary, use a clarifying agent to remove interfering substances.
 - Filter the supernatant through a 0.45 μm filter before analysis.
- · Quantification:
 - Analyze the extracted FOS using HPAEC-PAD to determine the concentration of remaining FOS and the formation of degradation products (fructose, glucose, shorterchain FOS).
 - Calculate the percentage of FOS retention at each time point relative to the initial concentration.

Visualizations

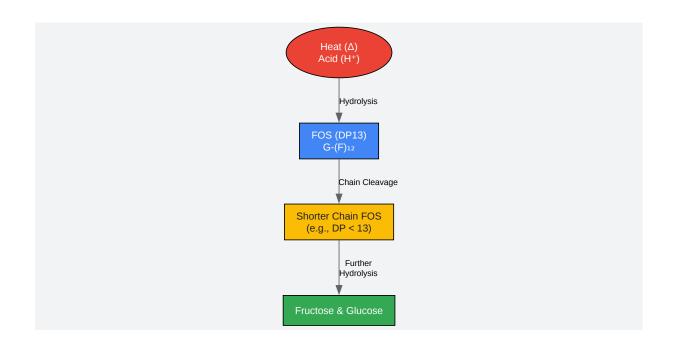




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Caption: Experimental workflow for a FOS stability study.





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Caption: Simplified pathway of FOS DP13 acid-catalyzed hydrolysis.

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Troubleshooting & Optimization





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